molecular formula C11H13N3O4 B2809107 N-(3-nitrophenyl)morpholine-4-carboxamide CAS No. 200422-12-4

N-(3-nitrophenyl)morpholine-4-carboxamide

Cat. No.: B2809107
CAS No.: 200422-12-4
M. Wt: 251.242
InChI Key: QRSMQQFYGBYQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Nitrophenyl)morpholine-4-carboxamide (CAS 200422-12-4) is a chemical compound supplied for research and development purposes. With a molecular formula of C 11 H 13 N 3 O 4 and a molecular weight of 251.24 g/mol, it serves as a specialized building block in organic and medicinal chemistry explorations . This compound belongs to a class of urea derivatives featuring a morpholine ring, a common pharmacophore in drug discovery. The core morpholine-4-carboxamide structure is a versatile scaffold found in molecules with diverse biological activities . The 3-nitrophenyl substituent introduces an aromatic nitro group, which can be crucial for structure-activity relationship (SAR) studies or serve as a synthetic handle for further chemical transformations, such as reduction to the corresponding aniline. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules. Its structure is representative of a class of compounds studied for their potential biological and material science applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-nitrophenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(13-4-6-18-7-5-13)12-9-2-1-3-10(8-9)14(16)17/h1-3,8H,4-7H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSMQQFYGBYQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing the Morpholine 4 Carboxamide Framework in Medicinal Chemistry

The morpholine (B109124) ring, a heterocyclic amine, is a privileged scaffold in drug discovery, frequently incorporated into the structures of a wide range of therapeutic agents. ontosight.airesearchgate.netnih.gov Its inclusion in a molecule can confer advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for enhancing a drug's pharmacokinetic profile. nih.gov The morpholine-4-carboxamide (B177924) framework, in particular, has been identified as a key pharmacophore in numerous biologically active compounds.

Derivatives of morpholine have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai For instance, the morpholine moiety is a crucial component in the structure of the antibiotic linezolid (B1675486) and the anticancer drug gefitinib. The carboxamide group, with its ability to participate in hydrogen bonding, plays a vital role in the interaction of these molecules with their biological targets. acs.org The combination of the morpholine ring and the carboxamide linker in the morpholine-4-carboxamide scaffold thus provides a versatile platform for the development of new therapeutic agents. jocpr.comijprs.com

Table 1: Bioactivities of Representative Morpholine-Containing Drugs

Drug NameTherapeutic ClassKey Bioactivity
LinezolidAntibioticInhibition of bacterial protein synthesis
GefitinibAnticancerEpidermal growth factor receptor (EGFR) kinase inhibitor
AprepitantAntiemeticNeurokinin-1 (NK1) receptor antagonist
ReboxetineAntidepressantSelective norepinephrine (B1679862) reuptake inhibitor

Strategic Importance of the 3 Nitrophenyl Moiety in Bioactive Compounds

The nitrophenyl group, and specifically the 3-nitrophenyl moiety, is a significant functional group in the design of bioactive compounds. mdpi.com The nitro group is a strong electron-withdrawing group, which can profoundly influence the electronic properties of the aromatic ring and the molecule as a whole. nih.gov This electronic modulation can be critical for a compound's binding affinity to its target protein and can also affect its metabolic stability.

The position of the nitro group on the phenyl ring is crucial in determining its effect on biological activity. The meta-position, as seen in the 3-nitrophenyl moiety, can influence the molecule's conformation and electronic distribution in a distinct manner compared to the ortho or para positions. mdpi.com In some instances, the 3-nitro substitution has been shown to endow compounds with potent biological activities. mdpi.com However, the presence of a nitro group can also be associated with toxicity, making it a "pharmacophore and a toxicophore at the same time." svedbergopen.com Consequently, a key strategy in medicinal chemistry involves the bioisosteric replacement of the nitro group to mitigate potential toxicity while retaining or enhancing biological activity. nih.gov

Table 2: Physicochemical Properties of Nitrophenyl Isomers

Propertyortho-Nitrophenylmeta-Nitrophenylpara-Nitrophenyl
Dipole Moment (in Benzene)~4.2 D~3.9 D~4.3 D
Hammett Constant (σ)+0.78+0.71+1.27

Overview of Emerging Research Avenues for N 3 Nitrophenyl Morpholine 4 Carboxamide Analogues

Established Synthetic Pathways for the Core this compound Scaffold

The most direct and well-established method for the synthesis of this compound involves the reaction of morpholine with 3-nitrophenyl isocyanate. This reaction is a classic example of a nucleophilic addition to an isocyanate.

In a typical procedure, a solution of morpholine in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), is treated with 3-nitrophenyl isocyanate. The reaction generally proceeds smoothly at room temperature and is often complete within a few hours. The use of a tertiary amine base, such as triethylamine, can be employed to facilitate the reaction by deprotonating the morpholine nitrogen, thereby increasing its nucleophilicity. The product can then be isolated and purified by standard laboratory techniques, such as precipitation and filtration, to yield the desired this compound.

The reaction mechanism involves the nucleophilic attack of the secondary amine of the morpholine ring on the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom of the isocyanate, resulting in the formation of the stable urea (B33335) linkage.

Table 1: Typical Reaction Conditions for the Synthesis of this compound

ParameterValue
Reactants Morpholine, 3-Nitrophenyl isocyanate
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Base (optional) Triethylamine
Temperature Room Temperature
Reaction Time 1-3 hours

Advanced Synthetic Strategies for Functionalized Analogues and Derivatives

To explore the structure-activity relationships of this compound, the development of advanced synthetic strategies for the preparation of functionalized analogues is crucial. These methods often focus on modularity, convergence, and the use of catalytic systems to achieve high levels of regioselectivity and chemoselectivity.

Modular and Convergent Synthetic Approaches

Modular and convergent synthetic strategies offer significant advantages for the rapid generation of a library of analogues. In a modular approach, different building blocks can be systematically varied and combined to produce a wide range of derivatives. For the synthesis of this compound analogues, this could involve the use of a variety of substituted morpholines and substituted nitrophenyl isocyanates.

A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then coupled together in the final steps. This approach is generally more efficient than a linear synthesis for complex molecules. For instance, a substituted morpholine fragment and a functionalized 3-nitrophenylamine fragment could be synthesized independently and then coupled using a phosgene (B1210022) equivalent or a carbamoyl (B1232498) chloride to form the urea linkage. This allows for greater flexibility in the introduction of diverse functional groups on both the morpholine and the nitrophenyl rings.

Catalytic Protocols for Regioselective and Chemoselective Transformations

Catalytic methods are instrumental in achieving high selectivity in the synthesis of complex organic molecules. For the preparation of functionalized this compound derivatives, catalytic protocols can be employed for the regioselective functionalization of the aromatic ring or the morpholine scaffold.

For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to construct the N-aryl bond between a substituted morpholine-4-carboxamide and a functionalized aryl halide. This approach allows for the introduction of a wide range of substituents on the phenyl ring.

Furthermore, regioselective C-H functionalization of the nitrophenyl ring is an emerging area that could provide direct access to functionalized analogues without the need for pre-functionalized starting materials. Transition metal catalysis can enable the selective introduction of substituents at specific positions on the aromatic ring, guided by the existing nitro and carboxamide groups.

Chemoselective transformations are also critical when dealing with molecules containing multiple reactive sites. For instance, if a starting material contains both a primary amine and a secondary amine, a chemoselective N-acylation or N-arylation protocol would be necessary to ensure that the reaction occurs at the desired amine.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through various strategies, including the use of greener solvents, catalysts, and reaction conditions.

The use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), can be explored as alternatives to traditional volatile organic compounds (VOCs). Water, as a solvent, is also an attractive option for certain reactions, although the solubility of the reactants may be a limiting factor.

The development of catalytic systems that can operate under milder reaction conditions (lower temperature and pressure) and with higher atom economy is a key aspect of green synthesis. The use of biocatalysts, such as enzymes, is a promising avenue for the synthesis of carboxamides and ureas. Lipases, for example, can be used to catalyze the formation of amide bonds under mild conditions.

Flow chemistry is another powerful tool for implementing greener synthetic processes. Continuous-flow reactors offer several advantages over batch reactors, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. The synthesis of this compound and its derivatives in a flow system could lead to higher yields, shorter reaction times, and reduced waste generation.

Optimization of Reaction Conditions and Yields for Scalable Production

For the large-scale production of this compound, the optimization of reaction conditions is crucial to ensure high yields, purity, and cost-effectiveness. A systematic approach, such as Design of Experiments (DoE), can be employed to identify the optimal set of reaction parameters.

Key parameters that can be optimized include:

Reactant Stoichiometry: Determining the optimal molar ratio of morpholine to 3-nitrophenyl isocyanate to maximize product formation and minimize the formation of byproducts.

Solvent Selection: Evaluating the effect of different solvents on reaction rate, yield, and product solubility.

Temperature and Reaction Time: Identifying the optimal temperature and reaction time to achieve complete conversion without product degradation.

Catalyst Loading (if applicable): Optimizing the amount of catalyst to achieve the desired reaction rate and selectivity while minimizing cost.

Work-up and Purification Procedures: Developing efficient and scalable methods for product isolation and purification.

Table 2: Parameters for Optimization in the Scalable Synthesis of this compound

ParameterRange/Options to be InvestigatedDesired Outcome
Molar Ratio (Morpholine:Isocyanate) 1:1, 1.1:1, 1:1.1Maximize yield, minimize unreacted starting materials
Solvent DCM, THF, Acetonitrile, TolueneHigh yield, good product solubility, ease of removal
Temperature (°C) 20-60Shorter reaction time, minimal byproduct formation
Reaction Time (h) 1-8Complete conversion
Purification Method Crystallization, Filtration, ChromatographyHigh purity, high recovery

By carefully optimizing these parameters, a robust and efficient process for the scalable production of this compound can be developed.

Rational Design Principles for this compound Derivatives

The rational design of derivatives based on the this compound scaffold would likely be guided by established medicinal chemistry principles aimed at optimizing interactions with a specific biological target. The core structure suggests a molecule that can engage in a variety of non-covalent interactions, including hydrogen bonding, and electrostatic and hydrophobic interactions.

Targeting Specific Interactions: The design process would begin with a hypothesized or known biological target. The nitrophenyl group, with its strong electron-withdrawing nitro moiety, could be designed to interact with electron-rich pockets or engage in specific hydrogen bonds. The morpholine ring, a common feature in bioactive molecules, is often employed to improve physicochemical properties and can act as a hydrogen bond acceptor. The carboxamide linkage is a classic hydrogen bond donor and acceptor, providing a rigid connection between the phenyl and morpholine moieties.

Modulation of Physicochemical Properties: A key aspect of the rational design would involve fine-tuning the compound's properties for improved "drug-likeness." This includes modulating lipophilicity, aqueous solubility, and metabolic stability. The morpholine ring is often incorporated to enhance solubility and metabolic stability. researchgate.netnih.govnih.govsci-hub.se Substituents on the nitrophenyl ring could be varied to systematically alter these properties.

Scaffold-Based Design: The this compound structure can serve as a central scaffold for building a library of derivatives. By systematically altering each of the three components, chemists can explore the chemical space around the initial hit to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

Systematic Elucidation of Structure-Activity Relationships

The biological activity of this compound derivatives would be highly dependent on the interplay of its three main components. A systematic exploration of the SAR would involve modifying each part of the molecule and assessing the impact on a given biological endpoint.

Influence of Substituent Variations on the Nitrophenyl Moiety

The nitrophenyl ring is a critical component for potential biological activity. The position and nature of substituents on this ring can significantly influence the compound's electronic properties, steric profile, and ability to form key interactions with a target.

Position of the Nitro Group: The placement of the nitro group at the meta-position (position 3) is significant. Studies on nitrophenyl derivatives have shown that the position of the nitro group can dramatically affect biological activity. For instance, in a series of nitrophenyl derivatives targeting aldose reductase, the position of the nitro group influenced the inhibitory activity, with the meta and para positions often showing different potencies compared to the ortho position. The nitro group at the meta-position in this compound would create a specific electronic distribution and steric environment that could be crucial for target binding.

Table 1: Hypothetical SAR of Nitrophenyl Moiety Variations

Derivative R1 R2 R4 R5 Relative Activity
Parent H NO₂ H H 1x
1a NO₂ H H H 0.5x
1b H H NO₂ H 1.2x
1c H NO₂ Cl H 2.5x

This table presents hypothetical data based on general SAR principles for illustrative purposes.

Conformational Impact and Bioactivity of the Morpholine Ring System

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to participate in molecular interactions. researchgate.netnih.govsci-hub.se

Conformational Rigidity and Receptor Binding: The morpholine ring typically adopts a stable chair conformation. This conformational rigidity can be advantageous for biological activity as it reduces the entropic penalty upon binding to a receptor. The orientation of the morpholine ring relative to the rest of the molecule will be a key determinant of its interaction with a target protein.

Hydrogen Bonding and Solubility: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, which can be a critical interaction for anchoring the molecule in a binding pocket. Furthermore, the presence of the morpholine ring generally increases the aqueous solubility of a molecule, a desirable property for drug candidates.

Substitution on the Morpholine Ring: While the parent compound has an unsubstituted morpholine ring, introducing substituents could probe the steric and electronic requirements of the binding site. For example, adding methyl groups at different positions could explore hydrophobic pockets, while hydroxyl groups could introduce additional hydrogen bonding opportunities.

Table 2: Illustrative SAR of Morpholine Ring Modifications

Derivative Morpholine Substitution Target Affinity (IC₅₀, nM)
Parent Unsubstituted 150
2a 2-methyl 250
2b 3-methyl 180
2c 2,6-dimethyl 400

Data in this table is illustrative and adapted from SAR studies of similar morpholine-containing compounds for comparative purposes.

Role of the Carboxamide Linkage in Molecular Interactions

The carboxamide linkage is a cornerstone of many drug molecules, providing a stable and planar connection between molecular fragments.

Hydrogen Bonding Capacity: The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This dual functionality allows the carboxamide linker to form robust hydrogen bonds with amino acid residues in a protein's active site, often playing a crucial role in ligand binding and orientation.

Structural Rigidity: The partial double-bond character of the C-N bond in the carboxamide group restricts rotation, making the linker relatively rigid. This rigidity helps to pre-organize the molecule in a conformation that is favorable for binding, thus minimizing the entropic cost of binding.

Modifications to the Linker: While the carboxamide is a common and effective linker, its properties can be modulated. For example, N-methylation of the amide would remove the hydrogen bond donating capability, which could be used to probe the importance of this interaction. Reversing the amide (i.e., an "inverted amide") would change the orientation of the hydrogen bond donor and acceptor, which could lead to different binding modes and activities.

Exploration of Structure-Property Relationships (excluding chemical/physical properties data)

The relationship between the structure of this compound derivatives and their broader ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical consideration in drug design.

Computational Chemistry and in Silico Modeling of N 3 Nitrophenyl Morpholine 4 Carboxamide

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Given the prevalence of the morpholine (B109124) and carboxamide scaffolds in kinase inhibitors, a plausible biological target for N-(3-nitrophenyl)morpholine-4-carboxamide is the phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cell signaling pathways often dysregulated in cancer. mdpi.com Docking simulations can predict how the ligand fits into the ATP-binding pocket of PI3Kα.

The predicted binding mode would likely involve the morpholine ring being situated within a hydrophobic pocket, while the carboxamide linker forms crucial hydrogen bonds with the hinge region of the kinase. The 3-nitrophenyl group could be oriented towards the solvent-exposed region or engage in π-stacking interactions with aromatic residues. The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), quantifies the stability of the ligand-protein complex. A lower binding energy typically indicates a more stable complex. For a compound like this compound, hypothetical docking simulations against PI3Kα could yield binding affinities in the range of -7 to -9 kcal/mol, suggesting a potentially strong interaction.

Table 1: Predicted Binding Affinities of this compound with PI3Kα
Macromolecule TargetPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
PI3Kα (PDB ID: 4JPS)-8.50.58

Detailed analysis of the docked pose reveals the specific amino acid residues that form key interactions with the ligand. These "hotspots" are critical for molecular recognition and binding stability. For this compound docked into PI3Kα, the following interactions are predicted:

Hydrogen Bonds: The oxygen atom of the morpholine ring is a likely hydrogen bond acceptor, potentially interacting with the backbone amide of Valine residues, such as Val882. nih.gov The amide group of the carboxamide linker can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming interactions with hinge region residues like Asp964. nih.gov

Hydrophobic Interactions: The morpholine ring and the phenyl ring can engage in hydrophobic interactions with nonpolar residues such as Isoleucine, Leucine, and Phenylalanine within the active site.

π-π Stacking: The nitrophenyl ring may form π-π stacking or T-shaped interactions with aromatic residues like Tyrosine (Tyr867) or Phenylalanine (Phe961), further anchoring the ligand in the binding pocket. nih.gov

Electrostatic Interactions: The electron-withdrawing nitro group can participate in electrostatic or dipole-dipole interactions with polar or charged residues at the entrance of the active site.

Table 2: Predicted Key Residue Interactions for this compound in PI3Kα Active Site
Ligand MoietyInteracting ResidueInteraction TypePredicted Distance (Å)
Morpholine OxygenVal882Hydrogen Bond2.9
Carboxamide N-HAsp964Hydrogen Bond3.1
Carboxamide C=OLys890Hydrogen Bond3.0
Nitrophenyl RingTyr867π-π Stacking4.5
Morpholine RingIle963Hydrophobic3.8

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. These methods can be used to determine the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine ring and the amide nitrogen, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is predicted to be centered on the electron-deficient nitrophenyl ring, a consequence of the strong electron-withdrawing nature of the nitro group. This region would be susceptible to nucleophilic attack. The calculated HOMO-LUMO gap provides information about the molecule's kinetic stability.

Table 3: Predicted DFT Electronic Properties of this compound
ParameterPredicted Value (eV)
HOMO Energy-6.85
LUMO Energy-2.50
HOMO-LUMO Gap (ΔE)4.35

The charge distribution analysis reveals the electrostatic potential of the molecule. The oxygen and nitrogen atoms of the morpholine and carboxamide groups, as well as the oxygen atoms of the nitro group, are expected to carry partial negative charges, making them key sites for hydrogen bonding and electrostatic interactions. nih.gov

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and other intramolecular interactions. It provides a detailed picture of the bonding within a molecule. For this compound, NBO analysis would likely reveal significant delocalization of electron density from the nitrogen lone pair of the amide into the carbonyl group (n → π* interaction), contributing to the planarity and stability of the amide bond. Furthermore, it would quantify the electron-withdrawing effect of the nitro group on the phenyl ring through resonance and inductive effects.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of its interactions with the target protein.

An MD simulation of this compound, both in an aqueous solution and within the PI3Kα active site, would reveal its dynamic behavior. The simulation would show the flexibility of the molecule, particularly the rotation around the single bonds connecting the different moieties. The morpholine ring typically adopts a stable chair conformation, but slight puckering changes can occur. nih.gov The simulation can also assess the stability of the key hydrogen bonds and hydrophobic interactions identified in the docking study. By tracking the root-mean-square deviation (RMSD) of the ligand's atoms over the simulation time, one can determine if the predicted binding pose is stable or if the ligand explores other conformations within the binding site.

Table 4: Potential Conformational States from MD Simulations
Dihedral AngleDescriptionPredicted Stable Conformations
C(morpholine)-N-C(O)-NRotation around amide bondPrimarily trans, with limited flexibility
C(O)-N-C(phenyl)-CRotation of phenyl ringMultiple low-energy rotational states

Pharmacophore Modeling and Virtual Screening Techniques for Lead Identification

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. benthamdirect.comresearchgate.netdergipark.org.trtandfonline.com This model does not represent the molecule itself but rather an abstract map of the key interaction points. For this compound, a hypothetical pharmacophore model can be constructed by identifying its key chemical features.

The primary pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the morpholine ring, the carbonyl group of the carboxamide, and the nitro group are all potential hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The amine hydrogen of the carboxamide linkage serves as a potential hydrogen bond donor.

Aromatic Ring (AR): The nitrophenyl ring provides a region for potential aromatic interactions, such as pi-pi stacking or cation-pi interactions.

Hydrophobic Features (HY): The morpholine ring and the phenyl ring contribute to the hydrophobic character of the molecule.

These features can be mapped in three-dimensional space to generate a pharmacophore hypothesis. This hypothesis can then be used as a query in virtual screening campaigns to identify other molecules, or "hits," from large chemical databases that share the same pharmacophoric features and spatial arrangement. wikipedia.orgnvidia.com

Table 1: Hypothetical Pharmacophoric Features of this compound

Feature TypeSpecific Group3D Coordinates (Hypothetical)
Hydrogen Bond Acceptor (HBA)Carbonyl Oxygen(x1, y1, z1)
Hydrogen Bond Acceptor (HBA)Morpholine Oxygen(x2, y2, z2)
Hydrogen Bond Acceptor (HBA)Nitro Group Oxygen 1(x3, y3, z3)
Hydrogen Bond Acceptor (HBA)Nitro Group Oxygen 2(x4, y4, z4)
Hydrogen Bond Donor (HBD)Amide Hydrogen(x5, y5, z5)
Aromatic Ring (AR)Centroid of Nitrophenyl Ring(x6, y6, z6)

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target. wikipedia.orgmdpi.commmsl.cz When a validated pharmacophore model for this compound is established, it can be employed to filter extensive compound databases. The screening process would rank molecules based on how well they fit the pharmacophore query. Hits from this initial screening can then be subjected to further computational analysis, such as molecular docking, to refine the selection of potential lead compounds for experimental validation.

Table 2: Illustrative Results from a Hypothetical Virtual Screening Campaign

Compound IDPharmacophore Fit ScoreMolecular WeightPredicted LogP
ZINC123456780.95350.42.8
ZINC987654320.92321.32.5
ZINC567890120.88375.53.1
ZINC345678900.85310.22.2

In Silico Evaluation of Potential Biological Target Space

In instances where the biological target of a compound like this compound is unknown, in silico methods can be employed to predict its potential protein interactions. nih.govroutledge.comeurekaselect.com This process, often referred to as target fishing or reverse docking, is instrumental in elucidating the mechanism of action of a compound and identifying potential therapeutic applications or off-target effects. tandfonline.comnih.govresearchgate.netmdpi.comnih.gov

Reverse docking is a computational approach where a small molecule of interest is docked against a large collection of 3D protein structures. tandfonline.comnih.govnih.govresearchgate.netnih.govjst.go.jp The binding affinity or docking score for each protein-ligand interaction is calculated, and the proteins are ranked based on their predicted binding strength to the compound. This provides a prioritized list of potential biological targets for this compound.

Another complementary in silico approach is target fishing based on ligand similarity. This method operates on the principle that structurally similar molecules often exhibit similar biological activities. eurofinsdiscovery.com By comparing the chemical structure of this compound to databases of compounds with known biological targets, it is possible to infer potential targets for the query molecule.

The results from these in silico target identification methods can be compiled to create a profile of the potential biological target space for this compound. This information is invaluable for guiding subsequent experimental validation studies.

Table 3: Hypothetical Output from an In Silico Target Fishing and Reverse Docking Analysis for this compound

Potential Protein TargetMethod of IdentificationDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Kinase AReverse Docking-9.5Lys72, Glu91, Leu148
Protease BReverse Docking-8.7Asp25, Gly27, Asp215
GPCR CLigand SimilarityN/AN/A
Ion Channel DReverse Docking-8.2Ser123, Trp154, Phe201

It is crucial to note that the data presented in the tables are hypothetical and for illustrative purposes only, as specific experimental or computational studies on this compound are not publicly available. The outlined computational methodologies, however, represent the standard in silico approaches that would be utilized to investigate this compound.

Pre Clinical Biological Activity and Mechanistic Investigations

Antiproliferative Activity Studies

In Vitro Cytotoxicity Evaluation Across Diverse Cancer Cell Lines

Following a thorough review of published research, no specific studies detailing the in vitro cytotoxicity of N-(3-nitrophenyl)morpholine-4-carboxamide against any cancer cell lines were identified. Consequently, data regarding its potency (e.g., IC₅₀ values) or selectivity across different cancer types are not available in the current scientific literature.

Investigation of Cell Cycle Perturbation and Apoptosis Induction Pathways

There is currently no available scientific data from studies investigating the effects of this compound on cell cycle progression in cancer cells. Research detailing its potential to induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phases) has not been published. Similarly, investigations into its ability to induce apoptosis (programmed cell death) or the specific molecular pathways involved (e.g., activation of caspases, modulation of Bcl-2 family proteins) have not been reported.

Enzyme Inhibition and Modulation Profiling

Kinase Inhibition (e.g., Cyclin-Dependent Kinases, Aurora Kinases, Fibroblast Growth Factor Receptors)

No dedicated studies profiling the inhibitory activity of this compound against key protein kinases involved in cell cycle regulation and cancer proliferation, such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, or Fibroblast Growth Factor Receptors (FGFRs), were found in the public domain. Therefore, its potential as a kinase inhibitor remains uncharacterized.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

A search for data on the inhibitory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) yielded no specific results. Its activity and potential selectivity for either of these key enzymes in the nervous system have not been documented in peer-reviewed literature.

Inhibition of Other Key Metabolic Enzymes (e.g., Urease, α-Glucosidase)

Investigations into the inhibitory potential of this compound against other significant metabolic enzymes such as urease or α-glucosidase have not been reported. Data on its efficacy and mechanism of inhibition for these or other metabolic enzyme targets are currently unavailable.

Inhibition of Microbial Virulence Factors (e.g., DNA Gyrase)

There is currently no available scientific literature or published research data detailing the inhibitory effects of this compound on microbial virulence factors, including DNA gyrase. Consequently, its potential as an inhibitor of this enzyme or other virulence factors has not been established.

Interference with Cellular Processes (e.g., Tubulin Assembly)

Scientific investigations into the interference of this compound with cellular processes, such as tubulin assembly, have not been reported in the available literature. As a result, its activity as a tubulin polymerization inhibitor or its effects on other cellular processes remains uncharacterized.

Antimicrobial Efficacy Assessment

The antimicrobial profile of this compound has been evaluated through a comprehensive review of existing studies.

Spectrum of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

There is no published data on the in vitro or in vivo antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. Therefore, its spectrum of antibacterial efficacy is currently unknown.

Interactive Data Table: Antibacterial Activity

No data available.

Evaluation of Antifungal Potential

There is a lack of scientific reports on the antifungal properties of this compound. Its potential to inhibit the growth of fungal pathogens has not been documented.

Interactive Data Table: Antifungal Activity

No data available.

Antitubercular Activity Investigations

While some studies have explored the antitubercular potential of related nitro-substituted compounds, there is no specific research available that investigates the activity of this compound against Mycobacterium tuberculosis or other mycobacterial species.

Interactive Data Table: Antitubercular Activity

No data available.

Immunomodulatory and Anti-inflammatory Properties

A review of the scientific literature indicates that there are no studies available that have investigated the immunomodulatory or anti-inflammatory properties of this compound.

Antioxidant Activity Profiling

A comprehensive search of scholarly databases and scientific publications did not yield any specific studies that have profiled the antioxidant activity of this compound. Consequently, there is no available data from common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging, ferric reducing antioxidant power (FRAP), or oxygen radical absorbance capacity (ORAC) assays for this compound.

Due to the absence of experimental data, a data table summarizing the antioxidant capacity of this compound cannot be constructed.

Investigation of Molecular Mechanisms Underlying Observed Biological Effects

Similarly, there is a lack of published research into the molecular mechanisms that might underlie any biological effects of this compound. Scientific inquiry into its potential interactions with cellular signaling pathways, enzyme inhibition, or gene expression modulation has not been documented in the available literature. Therefore, no information can be provided on its specific molecular targets or mechanisms of action.

Further research is evidently required to determine if this compound possesses any significant biological activities and to elucidate the molecular pathways through which such effects might be mediated.

Advanced Analytical and Spectroscopic Characterization Methodological Focus

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information regarding bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals the packing of molecules within the crystal lattice, governed by intermolecular interactions such as hydrogen bonding and van der Waals forces.

For N-(3-nitrophenyl)morpholine-4-carboxamide, a suitable single crystal would be grown, typically by slow evaporation of a solvent. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

While the specific crystallographic data for this compound is not publicly available in crystallographic databases as of this writing, analysis of closely related structures, such as 4-(4-nitrophenyl)morpholine, provides insight into the expected structural features. researchgate.net It is anticipated that the morpholine (B109124) ring would adopt a chair conformation. The relative orientation of the nitrophenyl group and the carboxamide linker would be a key structural feature, likely influenced by steric and electronic factors. The planarity of the carboxamide group is also an expected feature. Intermolecular interactions, potentially involving the nitro group and the amide N-H, would likely play a significant role in the crystal packing.

Table 1: Expected Crystallographic Parameters for this compound (Hypothetical Data)

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pbca
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-110 (for monoclinic)
Volume (ų)1500-2000
Z4
Calculated Density (g/cm³)1.3-1.5

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide the primary structural information.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the nitrophenyl ring, the morpholine ring, and the amide N-H. The protons on the nitrophenyl ring would appear in the aromatic region (typically 7.0-8.5 ppm), with their splitting patterns and chemical shifts influenced by the electron-withdrawing nitro group. The morpholine protons would likely appear as complex multiplets in the aliphatic region (around 3.5-4.0 ppm). The amide proton would be a singlet or a broad singlet, with its chemical shift being solvent-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the carboxamide group would be expected to appear significantly downfield (around 155-170 ppm).

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to definitively assign all proton and carbon signals and to establish connectivity within the molecule. Furthermore, variable temperature NMR studies could provide insights into conformational dynamics, such as the rate of ring inversion of the morpholine moiety or restricted rotation around the amide bond.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, Hypothetical Data)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H (ortho to NO₂)~8.1d
Aromatic-H (para to NO₂)~7.9t
Aromatic-H (ortho to NH)~7.6d
Aromatic-H (meta to NO₂)~7.4t
Amide-NH~8.5 (broad)s
Morpholine-H (adjacent to N)~3.8m
Morpholine-H (adjacent to O)~3.6m

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net

The FTIR spectrum of this compound is expected to exhibit several key absorption bands. A prominent band corresponding to the N-H stretch of the amide group would be observed in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the carboxamide would give rise to a strong absorption band around 1640-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-O-C stretching of the morpholine ring would be visible in the fingerprint region, typically around 1100 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic C-H stretching and ring breathing modes would be observable. The symmetric stretch of the nitro group often gives a strong Raman signal.

By comparing the experimental spectra with established correlation tables and computational predictions, a detailed analysis of the functional groups and their chemical environment can be achieved. nih.gov

Table 3: Key Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FTIR)
AmideN-H stretch3200-3400
AmideC=O stretch1640-1680
NitroAsymmetric stretch1520-1560
NitroSymmetric stretch1340-1380
AromaticC=C stretch1450-1600
MorpholineC-O-C stretch~1100

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound (C₁₁H₁₂N₃O₄), the expected exact mass can be calculated and compared to the experimentally determined value, typically with an accuracy of a few parts per million (ppm).

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. This involves isolating the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pathways can provide valuable structural information.

For this compound, characteristic fragmentation patterns would be expected. Cleavage of the amide bond could lead to the formation of a 3-nitrophenylaminium ion and a morpholine-4-carbonyl fragment. The morpholine ring itself could undergo ring-opening reactions. Loss of the nitro group or parts of it (e.g., NO, NO₂) are also plausible fragmentation pathways. A detailed analysis of the fragment ions can help to piece together the molecular structure and confirm the connectivity of the different moieties.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass (m/z)
[M+H]⁺252.0928
[M+Na]⁺274.0747
Potential Fragments
[C₄H₈NO]⁺ (morpholine-4-carbonyl)102.0550
[C₆H₅N₂O₂]⁺ (3-nitrophenylamino)137.0346

Emerging Research Perspectives and Translational Potential

Opportunities for Further Chemical Space Exploration and Library Design

The core structure of N-(3-nitrophenyl)morpholine-4-carboxamide serves as a versatile starting point for the exploration of a vast chemical space. The design and synthesis of a focused compound library around this scaffold would be a critical first step in elucidating its structure-activity relationships (SAR). nih.gove3s-conferences.org

Scaffold-Based Library Design: A target-focused library can be designed by systematically modifying the three main components of the molecule: the morpholine (B109124) ring, the phenyl ring, and the carboxamide linker. nih.gov This involves creating analogues with diverse substituents to probe the effects on biological activity.

Morpholine Ring Modification: While the morpholine ring itself is often beneficial for pharmacokinetic properties, subtle modifications could be explored. mdpi.com

Phenyl Ring Substitution: The nitrophenyl group is a key feature. A library would include analogues with the nitro group at the ortho- and para- positions to investigate positional isomers' effects. Furthermore, the nitro group could be replaced by other electron-withdrawing or electron-donating groups to understand its role in potential target interactions. nih.gov

Linker Modification: The carboxamide linker's rigidity and hydrogen-bonding capabilities can be altered by replacing it with other functionalities like sulfonamides or reversed amides.

Diversity-Oriented Synthesis: Beyond a focused library, diversity-oriented synthesis could generate structurally more complex and diverse molecules from the parent compound. This approach aims to create a collection of compounds that cover a broader area of chemical space, increasing the chances of discovering novel biological activities.

A hypothetical library design based on the this compound scaffold is presented in Table 1.

Table 1: Hypothetical Library Design for Chemical Space Exploration

Compound ID Modification on Phenyl Ring (R) Modification on Morpholine Ring (X) Rationale
N-001 3-NO₂ (Parent) O Baseline compound
N-002 4-NO₂ O Investigate positional isomerism of the nitro group
N-003 3-NH₂ O Explore the effect of a reduced nitro group
N-004 3-Cl O Evaluate halogen substitutions
N-005 3-OCH₃ O Assess electron-donating group effects

Integration with Phenotypic Screening and Target Deconvolution Methodologies

Given the lack of a known target for this compound, phenotypic screening presents a powerful approach to uncover its biological effects. nih.govbohrium.com This strategy involves testing the compound or a library of its analogues in cell-based or organismal models of disease to identify a desired change in phenotype, without a preconceived notion of the molecular target. neuroproof.com

Phenotypic Screening Campaigns: A library of this compound derivatives could be screened across a panel of high-content imaging assays to assess effects on cell morphology, proliferation, apoptosis, and other cellular processes. Such screens can provide initial clues about the compound's potential therapeutic area.

Target Deconvolution: Once a "hit" with a desirable phenotype is identified, the next crucial step is target deconvolution—the process of identifying the molecular target(s) responsible for the observed effect. drughunter.comresearchgate.netnih.gov Several methods can be employed:

Affinity-Based Methods: The hit compound can be immobilized on a solid support to "fish" for its binding partners in cell lysates. nih.gov

Expression-Based Methods: Analyzing changes in gene or protein expression profiles in cells treated with the compound can provide insights into the pathways it modulates.

Computational Approaches: In silico methods can predict potential targets based on the compound's structure and comparison to databases of known ligands.

Table 2 outlines a potential workflow for a phenotypic screen and subsequent target deconvolution.

Table 2: Phenotypic Screening and Target Deconvolution Workflow

Step Methodology Objective Potential Outcome
1. Primary Screen High-content imaging on cancer cell lines Identify compounds that induce apoptosis Hit compounds that selectively kill cancer cells
2. Hit Confirmation Dose-response studies Confirm the activity and potency of hits Validated hits with IC₅₀ values
3. Target Deconvolution Affinity chromatography with a biotinylated hit compound Isolate binding proteins A list of potential protein targets

Advancements in In Vitro Disease Models for Enhanced Biological Relevance

To increase the predictive power of preclinical studies, advanced in vitro models that better mimic human physiology are essential. criver.comnih.govmdpi.com For a novel compound like this compound, testing in these models can provide more biologically relevant data.

3D Cell Cultures and Organoids: Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. mdpi.com These models can better predict a compound's efficacy and potential toxicity. For example, if phenotypic screening suggests an anti-cancer activity, testing the compound on tumor spheroids can provide insights into its ability to penetrate solid tumors.

Microphysiological Systems (Organs-on-a-Chip): Organs-on-a-chip are microfluidic devices that contain living cells in a 3D microenvironment, simulating the functions of human organs. nih.gov These systems can be used to study the compound's effects on individual organs or to model complex multi-organ interactions.

Strategic Development for Potential Therapeutic Applications (excluding clinical trials)

Based on the outcomes of phenotypic screening and target deconvolution, a strategic development plan can be formulated. The morpholine scaffold is present in numerous approved drugs, suggesting its general drug-like properties. mdpi.come3s-conferences.org The nitroaromatic group, while sometimes associated with toxicity, is also a key feature of several successful drugs, where it is often crucial for the mechanism of action. nih.govresearchgate.netsvedbergopen.com

Lead Optimization: Once a lead compound and its target are identified, medicinal chemistry efforts would focus on optimizing its properties. This includes improving potency, selectivity, and pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Biomarker Development: Identifying biomarkers that can predict a patient's response to the potential drug is a critical aspect of translational development. This could involve looking for specific genetic mutations in the drug's target or changes in the expression of downstream proteins.

Synergistic Approaches with Existing Therapeutic Modalities

This compound or its optimized derivatives may exhibit enhanced therapeutic effects when used in combination with existing drugs. tandfonline.com This is particularly relevant in complex diseases like cancer, where combination therapy is the standard of care.

Combination Screening: High-throughput screening of the compound in combination with a panel of approved drugs can identify synergistic interactions. For instance, if the compound is found to inhibit a specific signaling pathway, combining it with a drug that targets a parallel pathway could lead to a more profound anti-cancer effect.

Mechanisms of Synergy: Potential mechanisms for synergy include:

Complementary Pathway Inhibition: The two drugs inhibit different pathways that contribute to the disease.

Overcoming Resistance: The new compound may overcome resistance mechanisms to an existing drug.

Enhanced Bioavailability: One drug may improve the pharmacokinetic properties of the other.

A hypothetical example of a synergistic combination study is presented in Table 3.

Table 3: Hypothetical Synergistic Combination Study in a Lung Cancer Model

Treatment Group Drug A (Existing Therapy) Drug B (N-series Compound) Observed Effect Synergy Score
1 10 µM - 20% growth inhibition -
2 - 5 µM 15% growth inhibition -

Q & A

Q. What are the optimized synthetic routes for N-(3-nitrophenyl)morpholine-4-carboxamide, and how can purity be ensured post-synthesis?

The synthesis typically involves coupling morpholine-4-carbonyl chloride with 3-nitroaniline under basic conditions (e.g., using triethylamine in dichloromethane). Post-reaction, purification via silica gel chromatography (gradient elution with ethyl acetate/hexane) is recommended to isolate the product. Confirming purity requires HPLC (>95% purity threshold) and NMR spectroscopy (e.g., absence of residual solvent peaks in 1H^1H-NMR) . For challenging separations, recrystallization from ethanol/water mixtures may improve yield and purity.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Spectroscopy : 1H^1H- and 13C^13C-NMR to confirm substitution patterns (e.g., nitrophenyl proton splitting) and FT-IR for carbonyl (C=O, ~1650 cm1 ^{-1}) and nitro (NO2_2, ~1520 cm1 ^{-1}) group identification.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using programs like SHELX or OLEX2 to resolve molecular geometry. The morpholine ring typically adopts a chair conformation, and hydrogen-bonding networks (e.g., N–H⋯O) stabilize the crystal lattice . Tools like Mercury aid in visualizing intermolecular interactions and packing motifs .

Advanced Research Questions

Q. How does the 3-nitro substituent affect electronic properties and reactivity compared to other positional isomers?

Computational studies (DFT calculations) reveal that the meta-nitro group induces electron withdrawal, lowering the HOMO energy and increasing electrophilicity at the carboxamide carbonyl. This contrasts with para-substituted analogs, where resonance effects dominate. Electrostatic potential maps can highlight reactive sites for nucleophilic attack (e.g., amide nitrogen) . Experimentally, Hammett substituent constants (σm\sigma_m) correlate with reaction rates in SNAr or catalytic hydrogenation studies.

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., receptor affinity vs. inactivity)?

  • Targeted Assays : Use orthogonal binding assays (e.g., SPR, radioligand displacement) to confirm receptor interactions under standardized buffer conditions (pH 7.4, 25°C).
  • Structural Variants : Compare activity of the 3-nitro derivative with 4-nitro or halogen-substituted analogs to isolate substituent effects.
  • Metabolic Stability : Incubate with liver microsomes to assess if rapid metabolism (e.g., nitro reduction) diminishes observed activity in vivo .

Q. How can in silico modeling predict the pharmacokinetic profile of this compound?

  • Lipophilicity : Calculate log P using software like Schrödinger QikProp; experimental validation via shake-flask method (octanol/water partition).
  • Permeability : Apply MDCK or Caco-2 cell models in ADMET Predictor to estimate blood-brain barrier penetration.
  • Metabolism : Simulate CYP450 interactions (e.g., CYP3A4/2D6) with SwissADME to identify potential metabolic hotspots (e.g., nitro group reduction to amine) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for dose-response studies in pharmacological assays?

Use nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) to calculate EC50_{50} values. For outliers, apply Grubbs' test (α=0.05\alpha = 0.05) and repeat experiments in triplicate. Report confidence intervals and use ANOVA for cross-group comparisons (e.g., vs. positive controls like haloperidol in receptor antagonism assays) .

Q. How to design crystallization trials for polymorph screening?

Employ high-throughput screening with 96-well plates using diverse solvents (e.g., DMSO, THF) and anti-solvents (water, hexane). Monitor nucleation via microscopy and characterize polymorphs with PXRD and thermal analysis (DSC/TGA). Compare unit cell parameters with Cambridge Structural Database entries to identify novel forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.